

Chemical properties and structure of the acetate anion.

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An In-depth Technical Guide to the **Acetate** Anion: Structure, Properties, and Applications

Abstract

The **acetate** anion (CH_3COO^-) is a ubiquitous and fundamental chemical entity with critical roles spanning organic chemistry, biochemistry, and pharmaceutical sciences. As the conjugate base of acetic acid, its unique structural features, particularly its resonance-stabilized carboxylate group, dictate its chemical behavior and biological functions. This technical guide provides a comprehensive overview of the **acetate** anion's structure, bonding, and physicochemical properties. It details its significance as a key metabolite and signaling molecule in biological systems and its application in drug development. Furthermore, this document furnishes detailed experimental protocols for the qualitative and spectroscopic analysis of **acetate**, aimed at researchers, scientists, and drug development professionals.

Structure and Bonding

The chemical formula for the **acetate** anion is CH_3COO^- or $\text{C}_2\text{H}_3\text{O}_2^-$.^[1] Its structure consists of a methyl group ($-\text{CH}_3$) bonded to a carboxylate group ($-\text{COO}^-$).^[2]

Lewis Structure and Hybridization

The **acetate** ion contains a total of 24 valence electrons.^[3] The methyl carbon is sp^3 hybridized, forming a tetrahedral geometry with its three bonded hydrogen atoms and the adjacent carboxyl carbon.^[4] The carboxyl carbon is sp^2 hybridized, resulting in a trigonal planar

geometry with bond angles of approximately 120° .^{[3][5]} This carbon forms a sigma bond with the methyl carbon and sigma bonds with each of the two oxygen atoms.^[4]

Resonance Stabilization

A single Lewis structure is insufficient to describe the true electronic distribution within the **acetate** anion.^[6] Instead, it is represented as a resonance hybrid of two equivalent contributing structures.^{[7][8]} In this hybrid, the pi electrons of the carboxylate group are delocalized over the two oxygen atoms.^[9] This delocalization means the negative charge is not localized on a single oxygen but is shared equally between them.^[5]

Experimental evidence from X-ray crystallography supports this resonance model, showing that the two carbon-oxygen bonds in **acetate** salts are of equal length (approximately 126-127 pm).^{[2][5]} This bond length is intermediate between a typical C=O double bond (around 120 pm) and a C-O single bond (around 132-135 pm), indicating a bond order of approximately 1.5 for each C-O bond.^{[2][5]} This resonance stabilization is a key factor in the acidity of its conjugate acid, acetic acid.^[10]

Caption: Resonance structures and hybrid of the **acetate** anion.

Physicochemical Properties

The quantitative properties of the **acetate** anion are summarized below.

General and Structural Properties

Property	Value	Reference(s)
Chemical Formula	$\text{C}_2\text{H}_3\text{O}_2^-$	[1][11]
Molecular Weight	59.04 g/mol	[4][12]
Charge	-1	[4][13]
C-C Bond Length	~151 pm	N/A (Typical C-C)
C-O Bond Length	~126 pm	[2][5]
C-H Bond Length	~109 pm	[2]
O-C-O Bond Angle	~120°	[3]
H-C-H Bond Angle	~109.5°	[3]

Acid-Base Properties (at 25 °C)

Property	Value	Reference(s)
Conjugate Acid	Acetic Acid (CH_3COOH)	[11][12]
pK _a of Acetic Acid	4.76	[14][15]
pK _e of Acetate	9.24	[14][16]

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of the **acetate** anion.

- Infrared (IR) Spectroscopy: The carboxylate group of the **acetate** anion gives rise to two characteristic, strong absorption bands.[4]
 - Asymmetric C-O Stretch: A strong, broad band typically appears in the range of 1650-1550 cm^{-1} . [4][17]
 - Symmetric C-O Stretch: A weaker band is observed near 1400 cm^{-1} . [4][17] The disappearance of the broad O-H stretch from the carboxylic acid (typically 3300-2500

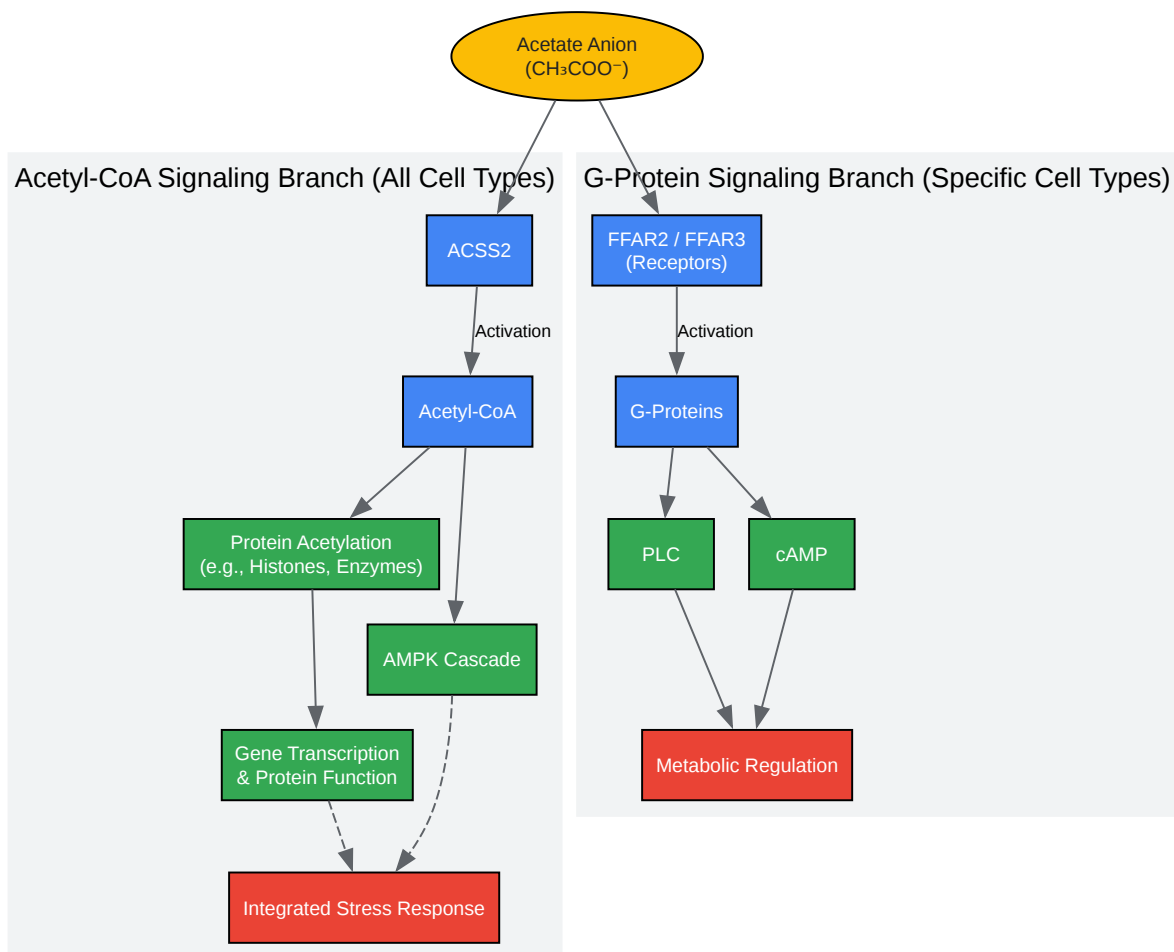
cm^{-1}) and the appearance of these two bands confirms the formation of the carboxylate salt.[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: In an aqueous solution (D_2O), the three equivalent protons of the methyl group typically show a sharp singlet at approximately 1.9 ppm.
 - ^{13}C NMR: The spectrum will show two distinct signals. The methyl carbon ($-\text{CH}_3$) appears upfield, while the carboxylate carbon ($-\text{COO}^-$) is significantly deshielded and appears downfield (typically >170 ppm).[18][19]

Biological Significance and Signaling Pathways

Acetate is a central molecule in metabolism and cellular signaling. It is primarily utilized by organisms in the form of acetyl coenzyme A (acetyl-CoA), a key intermediate in the synthesis and degradation of carbohydrates, fats, and proteins.[11] Beyond its metabolic role, **acetate** functions as a signaling molecule through at least two major pathways.[5][10]

- Acetyl-CoA Signaling Branch: This pathway is operative in all cell types. **Acetate** is converted to acetyl-CoA, which then influences protein function and gene transcription through acetylation and deacetylation cycles. This branch is linked to cellular stress responses.[5][10]
- G-Protein Signaling Branch: This pathway is restricted to specific cell types that express free fatty acid receptors (FFARs), such as FFAR2 and FFAR3. **Acetate** binding to these G-protein coupled receptors can trigger downstream signaling cascades involving cAMP and phospholipase C (PLC), affecting metabolic regulation.[5][10]



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Caption: Major signaling pathways of the **acetate** anion.

Role in Drug Development

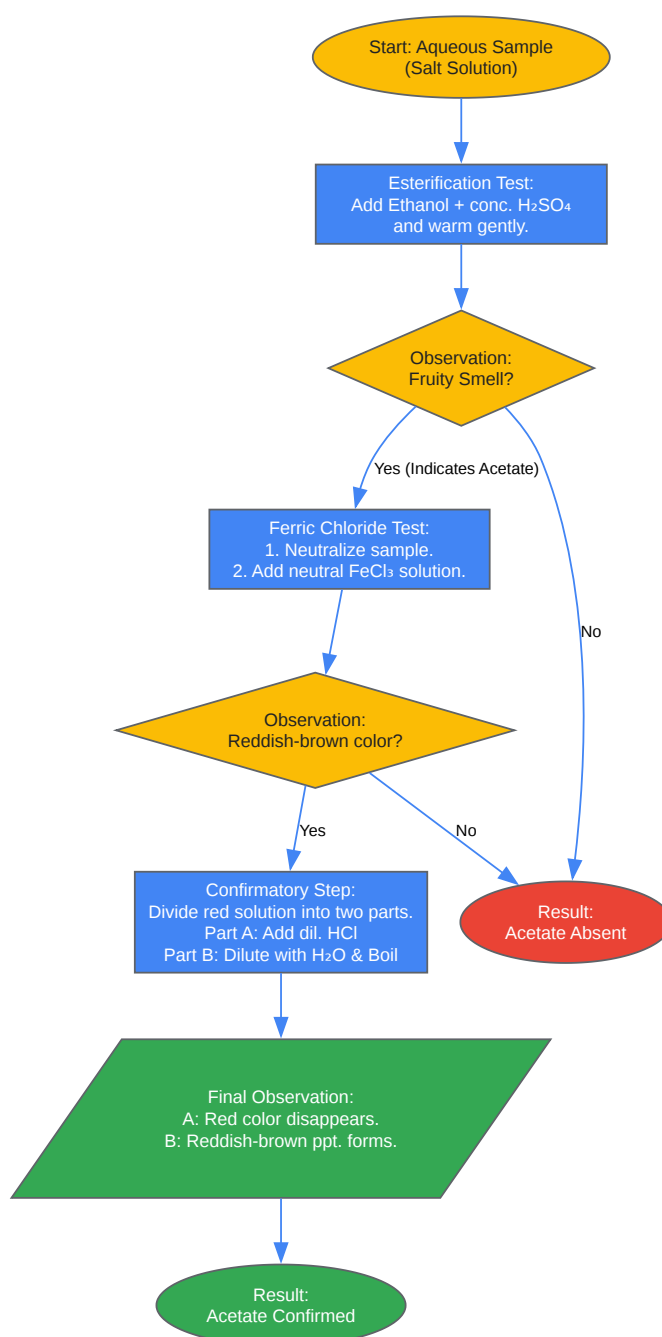
In pharmaceutical sciences, **acetate** is widely used as a counter-ion to form salts with basic active pharmaceutical ingredients (APIs). This process, known as salification, is a common strategy to improve the biopharmaceutical properties of a drug, such as its solubility, stability, and bioavailability. Organic counter-ions like **acetate** are often preferred over others due to their superior solubility and reduced toxicity.

Experimental Protocols

Precise identification of the **acetate** anion can be achieved through qualitative chemical tests and instrumental analysis.

Qualitative Identification of Acetate

The following workflow outlines the classical chemical tests used to confirm the presence of the **acetate** anion in an aqueous sample.



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Caption: Experimental workflow for the qualitative analysis of **acetate**.

Protocol 1: Esterification Test

This test relies on the formation of an ester, typically ethyl **acetate**, which has a characteristic fruity odor.[16]

- Reagents: Sample solution, ethanol (95%), concentrated sulfuric acid.
- Procedure: a. In a clean, dry test tube, take approximately 1 mL of the aqueous sample solution. b. Add 1 mL of ethanol. c. Carefully add 2-3 drops of concentrated sulfuric acid while gently shaking the test tube. d. Gently warm the mixture in a water bath (60-70 °C) for a few minutes.[16] e. Cool the test tube and carefully pour the contents into a beaker containing about 20 mL of cold water.
- Observation: A pleasant, fruity smell, characteristic of ethyl **acetate**, indicates the presence of the **acetate** anion.[8]

Protocol 2: Neutral Ferric Chloride Test

This test forms a distinctively colored complex with ferric ions.[7][12]

- Reagents: Sample solution, dilute sodium hydroxide, dilute hydrochloric acid, neutral ferric chloride (FeCl_3) solution.
 - Preparation of Neutral FeCl_3 : To a standard FeCl_3 solution, add dilute NaOH dropwise until a slight, permanent reddish-brown precipitate of ferric hydroxide is formed. Filter this solution to obtain a clear, neutral ferric chloride solution.[12]
- Procedure: a. Take about 2 mL of the sample solution in a test tube. If the solution is acidic, neutralize it with dilute NaOH. If it is basic, neutralize with dilute HCl. b. Add a few drops of the neutral ferric chloride solution.
- Observation: The formation of a deep red or reddish-brown coloration indicates the presence of **acetate**.[7]

- Confirmation: a. Divide the red-colored solution into two parts. b. To the first part, add a few drops of dilute HCl. The red color should disappear.[7] c. To the second part, add about 5 mL of water and boil the solution. The formation of a reddish-brown precipitate confirms the presence of the **acetate** anion.[8][12]

Protocol 3: Spectroscopic Characterization (General)

- Sample Preparation:
 - For IR: Prepare a salt of the **acetate** (e.g., sodium **acetate**). For solid samples, this can be analyzed as a KBr pellet.
 - For NMR: Dissolve a sufficient amount of the **acetate** salt (e.g., sodium **acetate**) in a deuterated solvent, typically deuterium oxide (D₂O), in an NMR tube.
- Data Acquisition:
 - IR: Acquire the spectrum over the range of 4000-400 cm⁻¹.
 - NMR: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
- Data Analysis:
 - IR: Identify the strong asymmetric and symmetric C-O stretching bands between 1650-1550 cm⁻¹ and around 1400 cm⁻¹, respectively.
 - NMR: In the ¹H spectrum, look for a singlet around 1.9 ppm. In the ¹³C spectrum, identify the methyl and carboxylate carbon signals. Compare these shifts to known literature values for confirmation.

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